![molecular formula C16H24N2O5S B4428287 N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4428287.png)
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SD-32, is a small molecule inhibitor of the protein phosphatase 2A (PP2A). PP2A is an important regulator of cell growth, proliferation, and survival, making it a potential target for cancer therapy.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential use in cancer therapy. PP2A is known to be dysregulated in many types of cancer, and inhibitors of PP2A have been shown to have anti-tumor activity in preclinical studies. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide inhibits PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can have anti-tumor effects. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to fuel their growth. This compound has also been shown to modulate the immune system, leading to enhanced anti-tumor immunity.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been shown to have high potency and selectivity for PP2A. However, this compound has limitations as well. It has poor solubility in aqueous solutions, making it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of PP2A. Another area of research is the identification of biomarkers that can predict response to this compound therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a small molecule inhibitor of PP2A with potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer therapy.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-7-12(8-10-18)16(19)17-14-6-5-13(22-2)11-15(14)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMXECXSQIWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.